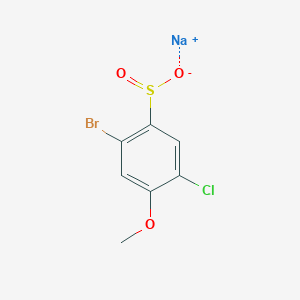

Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate

Description

Properties

Molecular Formula |

C7H5BrClNaO3S |

|---|---|

Molecular Weight |

307.53 g/mol |

IUPAC Name |

sodium;2-bromo-5-chloro-4-methoxybenzenesulfinate |

InChI |

InChI=1S/C7H6BrClO3S.Na/c1-12-6-2-4(8)7(13(10)11)3-5(6)9;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

CFEWDADLHOGRIT-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 2-bromo-5-chloro-4-methoxybenzene. This process can be achieved through the reaction of the corresponding benzene derivative with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong nucleophiles. The reactions are typically carried out in polar solvents at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonate or sulfinate compounds.

Scientific Research Applications

Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other organosulfur compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. The sulfonate group is highly reactive, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, which are crucial in its applications in synthesis and research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate (hypothetical attributes inferred from nomenclature) with structurally or functionally related compounds from the evidence:

Key Observations:

Functional Group Diversity: The target compound’s sulfinate group (-SO₂O⁻Na⁺) distinguishes it from sulfonate esters (e.g., Ethyl 4-methylbenzenesulfonate), which are neutral and act as alkylating agents. Sulfinates are stronger nucleophiles, making them useful in asymmetric synthesis .

Halogen Effects: The combination of Br and Cl in the target compound may enhance electrophilicity compared to mono-halogenated analogs. In contrast, 3-Bromo-5-fluoro-4-iodoaniline’s trihalogenated structure enables diverse reactivity in Ullmann or Suzuki-Miyaura couplings .

Research Findings and Hypothetical Insights

- Synthetic Utility : Sulfinate salts like Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate are precursors to sulfones, which are valuable in medicinal chemistry. The target compound’s Cl substituent could improve leaving-group ability in nucleophilic aromatic substitutions .

- Stability : Halogenated sulfinates may exhibit lower thermal stability compared to sulfonate esters due to ionic character. Ethyl 4-methylbenzenesulfonate’s neutral structure allows for long-term storage, whereas sulfinates may require desiccated conditions .

Limitations and Notes

- Evidence Gaps : Direct data for this compound (e.g., spectral data, toxicity) is absent in the provided sources. Comparisons rely on structural analogs and substituent effects.

- Diverse Halogenation : Multi-halogenated aromatics (e.g., Br/Cl/F/I combinations) are underrepresented in the evidence, limiting insights into synergistic effects.

- Industrial Relevance : Ethyl 4-methylbenzenesulfonate’s commercial availability in bulk (up to 500g) contrasts with the inquiry-based quantities of sulfinates, suggesting niche applications for the latter .

Biological Activity

Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate is a sulfonate compound with significant potential in biological research and applications. This article provides a detailed overview of its biological activity, including its synthesis, interactions with biological molecules, and implications for drug development.

Chemical Structure and Properties

The compound has the molecular formula C₇H₆BrNaO₃S, with a molecular weight of 273.08 g/mol. Its structure features a benzene ring substituted with bromine, chlorine, methoxy, and a sulfonate group. The presence of these functional groups contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity primarily due to its sulfonate group. Key findings include:

- Enzyme Inhibition : The compound can form covalent bonds with electrophiles, making it useful in enzyme inhibition studies. Depending on the reaction conditions, it can act as either a reversible or irreversible inhibitor.

- Antibacterial Potential : Its structural similarity to sulfonamide-based pharmaceuticals suggests potential applications in drug development targeting bacterial infections.

- Biochemical Pathways : Investigations into its interactions with various biological molecules reveal that it influences several biochemical pathways, which could be harnessed for therapeutic purposes.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves reactions with common reagents such as sodium hydroxide and hydrogen peroxide for oxidation processes. The compound's synthesis can be summarized as follows:

- Starting Materials : Utilize brominated and chlorinated aromatic compounds.

- Reagents : Employ sodium sulfinate and appropriate oxidizing agents.

- Reaction Conditions : Control temperature and pH to optimize yield.

Comparative Analysis with Similar Compounds

The following table highlights some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride | C₇H₅BrClFO₃S | Contains a sulfonyl fluoride group enhancing reactivity |

| 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride | C₇H₅BrCl₂O₃S | Features a sulfonyl chloride group for electrophilic reactions |

| Sodium 3-bromo-5-chloro-2-methoxybenzene-1-sulfinate | C₇H₅BrClNaO₃S | Similar halogen substitutions but different positioning |

This comparative analysis illustrates how this compound stands out due to its specific combination of substituents, which imparts distinct reactivity patterns.

Case Studies on Biological Applications

Several studies have demonstrated the biological applications of this compound:

- Antibacterial Activity : Preliminary investigations suggest that this compound may exhibit antibacterial properties similar to those of established sulfonamides, making it a candidate for further research in antibiotic development.

- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, thus providing insights into its potential as a therapeutic agent .

- Drug Development Potential : The compound's ability to interact with various biological targets indicates its potential in the synthesis of new drugs, particularly those aimed at treating bacterial infections or modulating enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.